![molecular formula C20H31NO5 B4075184 1-[4-(3-ethylphenoxy)butyl]azepane oxalate](/img/structure/B4075184.png)
1-[4-(3-ethylphenoxy)butyl]azepane oxalate
Overview
Description
1-[4-(3-ethylphenoxy)butyl]azepane oxalate, also known as AEPA, is a compound that has gained attention in the scientific community due to its potential applications in various fields. AEPA is a cyclic amine that contains a phenoxy group and a butyl chain, making it a unique compound with interesting properties.
Scientific Research Applications
1-[4-(3-ethylphenoxy)butyl]azepane oxalate has been used in various scientific research applications. One of the most notable applications is its use as a ligand in the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage, catalysis, and drug delivery. 1-[4-(3-ethylphenoxy)butyl]azepane oxalate has been used as a ligand in the synthesis of MOFs due to its unique structure and ability to form stable complexes with metal ions.
1-[4-(3-ethylphenoxy)butyl]azepane oxalate has also been used in the synthesis of polymers. Polymers are a class of materials that have many applications in industry and medicine. 1-[4-(3-ethylphenoxy)butyl]azepane oxalate has been used as a monomer in the synthesis of polymers due to its ability to form stable bonds with other monomers.
Mechanism of Action
The mechanism of action of 1-[4-(3-ethylphenoxy)butyl]azepane oxalate is not well understood. However, it is believed that 1-[4-(3-ethylphenoxy)butyl]azepane oxalate acts as a chelating agent, forming stable complexes with metal ions. This property of 1-[4-(3-ethylphenoxy)butyl]azepane oxalate makes it useful in the synthesis of MOFs and polymers.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 1-[4-(3-ethylphenoxy)butyl]azepane oxalate. However, it is believed that 1-[4-(3-ethylphenoxy)butyl]azepane oxalate is relatively non-toxic and has low environmental impact. This makes it a promising compound for use in various applications.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[4-(3-ethylphenoxy)butyl]azepane oxalate in lab experiments is its unique structure, which allows it to form stable complexes with metal ions and other monomers. This property makes 1-[4-(3-ethylphenoxy)butyl]azepane oxalate useful in the synthesis of MOFs and polymers.
However, one of the limitations of using 1-[4-(3-ethylphenoxy)butyl]azepane oxalate in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous environments.
Future Directions
There are many potential future directions for research on 1-[4-(3-ethylphenoxy)butyl]azepane oxalate. One area of research could be the development of new methods for synthesizing 1-[4-(3-ethylphenoxy)butyl]azepane oxalate that are more efficient and environmentally friendly. Another area of research could be the investigation of the mechanism of action of 1-[4-(3-ethylphenoxy)butyl]azepane oxalate and its potential applications in medicine and biotechnology.
Conclusion
In conclusion, 1-[4-(3-ethylphenoxy)butyl]azepane oxalate is a unique compound that has potential applications in various fields. Its ability to form stable complexes with metal ions and other monomers makes it useful in the synthesis of MOFs and polymers. Further research is needed to fully understand the properties and potential applications of 1-[4-(3-ethylphenoxy)butyl]azepane oxalate.
properties
IUPAC Name |
1-[4-(3-ethylphenoxy)butyl]azepane;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO.C2H2O4/c1-2-17-10-9-11-18(16-17)20-15-8-7-14-19-12-5-3-4-6-13-19;3-1(4)2(5)6/h9-11,16H,2-8,12-15H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCPBHPZJYDQIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCCCCN2CCCCCC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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